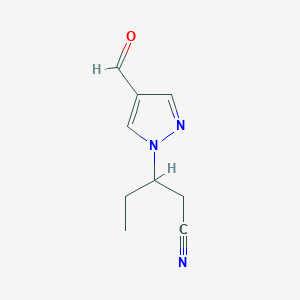
2-(2-Butyramido-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Butyramido-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butyramido-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminothiazole with 4-methoxybenzaldehyde, followed by acylation with butyric anhydride to introduce the butyramido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Butyramido-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Aplicaciones Científicas De Investigación
2-(2-Butyramido-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Mecanismo De Acción
The mechanism of action of 2-(2-Butyramido-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-(2-(4-Chlorophenyl)thiazol-4-yl)acetamido)thiazol-4-yl)acetic acid: This compound has similar structural features but with a chlorophenyl group instead of a methoxyphenyl group.
2-(2-(2-(4-Methylphenyl)thiazol-4-yl)acetamido)thiazol-4-yl)acetic acid: This compound has a methylphenyl group instead of a methoxyphenyl group.
Uniqueness
2-(2-Butyramido-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the butyramido and methoxyphenyl groups enhances its potential as a versatile compound for various applications in medicinal chemistry and pharmaceuticals .
Propiedades
Fórmula molecular |
C16H18N2O4S |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-[2-(butanoylamino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-3-4-13(19)17-16-18-15(12(23-16)9-14(20)21)10-5-7-11(22-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,20,21)(H,17,18,19) |
Clave InChI |
BXWYMSXHDLMIHR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Chlorothiazolo[5,4-B]pyridine](/img/structure/B11785982.png)


![(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11785992.png)





